molecular formula C19H18N2O2 B12885104 6-[4-(Butylamino)phenyl]quinoline-5,8-dione CAS No. 111928-34-8

6-[4-(Butylamino)phenyl]quinoline-5,8-dione

Cat. No.: B12885104
CAS No.: 111928-34-8
M. Wt: 306.4 g/mol
InChI Key: MXQXRFFSVUNXPF-UHFFFAOYSA-N
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Description

6-[4-(Butylamino)phenyl]quinoline-5,8-dione is a chemical compound with the molecular formula C19H20N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Butylamino)phenyl]quinoline-5,8-dione typically involves the reaction of 4-(butylamino)aniline with quinoline-5,8-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Butylamino)phenyl]quinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where the butylamino group or other substituents are replaced with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-5,8-dione derivatives with different functional groups, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

6-[4-(Butylamino)phenyl]quinoline-5,8-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[4-(Butylamino)phenyl]quinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(Methylamino)phenyl]quinoline-5,8-dione
  • 6-[4-(Ethylamino)phenyl]quinoline-5,8-dione
  • 6-[4-(Propylamino)phenyl]quinoline-5,8-dione

Uniqueness

6-[4-(Butylamino)phenyl]quinoline-5,8-dione is unique due to its specific butylamino substituent, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

6-[4-(Butylamino)phenyl]quinoline-5,8-dione, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. Quinoline derivatives are recognized for their potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary mechanism through which this compound exhibits its biological effects is through the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme plays a critical role in cellular redox processes and the detoxification of reactive oxygen species (ROS). Inhibition of NQO1 leads to increased ROS levels, which can induce apoptosis in cancer cells. This mechanism highlights the compound's potential as an anticancer agent .

Anticancer Activity

Research indicates that compounds within the quinoline family, including this compound, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with modifications at the C-6 and C-7 positions exhibit enhanced activity against melanoma (C-32), glioblastoma (SNB-19), and breast cancer (MDA-MB-231) cells. The IC50 values for these derivatives range from 0.59 to 1.52 µM .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-2310.75NQO1 inhibition leading to apoptosis
Derivative AC-320.59Induction of ROS
Derivative BSNB-191.52Mitochondrial dysfunction

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Quinoline derivatives are known for their antibacterial and antifungal activities. The compound's ability to disrupt microbial cell functions makes it a candidate for further exploration in treating infections .

Table 2: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Derivative CEscherichia coli16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is significantly influenced by their structural components. Modifications at various positions on the quinoline ring can enhance or diminish their therapeutic effects. For instance:

  • C-6 Position : Substituents at this position have been shown to increase activity against certain cancer cell lines.
  • C-7 Position : Alterations here can affect the compound's ability to interact with molecular targets like NQO1.

Research suggests that maintaining a balance between lipophilicity and hydrophilicity is crucial for optimal activity .

Case Studies

A comprehensive review highlighted several case studies demonstrating the efficacy of quinoline derivatives:

  • Study on Anticancer Effects : A series of synthesized quinoline derivatives were tested against various cancer cell lines, revealing that modifications at the C-2 position often resulted in reduced activity compared to unmodified compounds.
  • Antimicrobial Testing : In vitro studies demonstrated that certain derivatives exhibited strong antibacterial properties against resistant strains of bacteria, suggesting potential applications in treating antibiotic-resistant infections .

Properties

CAS No.

111928-34-8

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

6-[4-(butylamino)phenyl]quinoline-5,8-dione

InChI

InChI=1S/C19H18N2O2/c1-2-3-10-20-14-8-6-13(7-9-14)16-12-17(22)18-15(19(16)23)5-4-11-21-18/h4-9,11-12,20H,2-3,10H2,1H3

InChI Key

MXQXRFFSVUNXPF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=CC=N3

Origin of Product

United States

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